![molecular formula C12H10FNO B6366110 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1261941-25-6](/img/structure/B6366110.png)
4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95%
Overview
Description
4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine (4-F2MPH) is an organic compound that is a member of the pyridine family and is commonly used in scientific research. 4-F2MPH is a colorless, odorless and water-soluble compound with a molecular weight of approximately 195.2 g/mol. It is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and is generally available in a 95% purity grade. 4-F2MPH is a versatile compound that has been used in numerous scientific research applications and has a wide range of biochemical and physiological effects.
Scientific Research Applications
4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% has been used in a wide range of scientific research applications, including drug discovery, chemical synthesis, and biochemistry. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% has also been used in the synthesis of bioactive compounds, such as inhibitors of enzymes and receptors, and in the development of new therapeutic agents.
Mechanism of Action
The exact mechanism of action of 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes and receptors. In particular, 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity has been linked to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In particular, the compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity has been linked to a variety of effects, including increased alertness, improved memory, and enhanced learning. In addition, 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% is a versatile compound that has a wide range of applications in scientific research. One of the main advantages of using 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is that it is relatively easy to synthesize and is generally available in a 95% purity grade. Additionally, 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% is a water-soluble compound, which makes it suitable for use in aqueous solutions. However, 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% is a relatively unstable compound and is sensitive to light and air. Therefore, it is important to store the compound in a dark, airtight container and to use it within a short period of time after synthesis.
Future Directions
The future directions for 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% research are numerous. For example, further research is needed to better understand the exact mechanism of action of 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% and to identify other potential applications of the compound. Additionally, research is needed to develop more efficient synthesis methods for 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% and to develop more stable formulations of the compound. Finally, further research is needed to identify the potential therapeutic applications of 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% and to determine the safety and efficacy of the compound in humans.
Synthesis Methods
4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the combination of an aryl halide and an arylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is often performed in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically heated to a temperature of approximately 100-120 °C and is complete after approximately 2-3 hours.
properties
IUPAC Name |
4-(3-fluoro-2-methylphenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-10(3-2-4-11(8)13)9-5-6-14-12(15)7-9/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDOQUMQQZXAMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=O)NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682635 | |
Record name | 4-(3-Fluoro-2-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine | |
CAS RN |
1261941-25-6 | |
Record name | 4-(3-Fluoro-2-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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